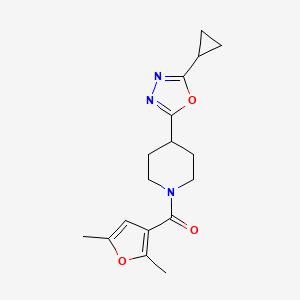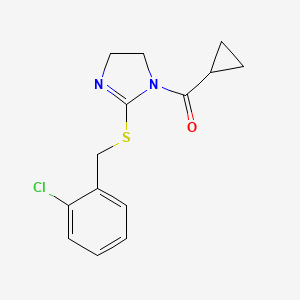
(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl group with its attached chlorine atom and thioether linkage would add significant steric bulk, while the imidazole ring would introduce a degree of polarity. The cyclopropyl group and methanone group would also contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorine atom on the benzyl group could be substituted with another group in a nucleophilic substitution reaction. The imidazole ring could potentially act as a base or nucleophile in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole ring and the nonpolar benzyl and cyclopropyl groups would likely make the compound somewhat soluble in both polar and nonpolar solvents .Applications De Recherche Scientifique
Synthesis and Characterization
Facile Synthesis of Novel Derivatives
Researchers have developed facile and convenient synthesis methods for creating bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile), bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone) and bis(2-thioxo-1,2-dihydropyrimidine-5-carbonitrile) derivatives. These methods involve incorporating a thieno-[2,3-b]thiophene moiety via versatile precursors, highlighting a strategic approach to generate compounds with potential biological activities (Mabkhot, Y., Kheder, N. A. E., & Al-Majid, A., 2010).
Novel Antioxidant Agents
A series of urea, thiourea, and selenourea derivatives were synthesized and evaluated for their in vitro antioxidant activity. This research underscores the synthesis of novel compounds with potent antioxidant properties, potentially contributing to therapeutic applications (Reddy, M. V. B., et al., 2015).
Biological Activities and Applications
Antimicrobial and Antioxidant Properties
Synthesis and characterization of novel compounds, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its derivatives, have shown promising results in antimicrobial and antioxidant screening. These findings suggest the potential of these synthesized compounds in pharmaceutical applications, contributing to the development of new antimicrobial and antioxidant agents (Shahana, M., & Yardily, A., 2020).
Corrosion Inhibition
The study of benzimidazole derivatives as corrosion inhibitors for ordinary steel in acidic mediums demonstrated that certain synthesized compounds could significantly protect metal surfaces. This research has implications for industrial applications, particularly in enhancing the longevity and durability of metal components in corrosive environments (Fergachi, O., et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit strong anti-helicobacter pylori activity . Helicobacter pylori is a Gram-negative bacterium associated with chronic gastritis, peptic ulcers, and gastric cancer .
Mode of Action
It’s known that the compound has been synthesized and evaluated against helicobacter pylori
Result of Action
It’s known that the compound has been synthesized and evaluated against helicobacter pylori . The compound exhibited strong anti-Helicobacter pylori activity at a concentration of 8–32 μg/disc .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c15-12-4-2-1-3-11(12)9-19-14-16-7-8-17(14)13(18)10-5-6-10/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBYGDYIBQSSSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN=C2SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
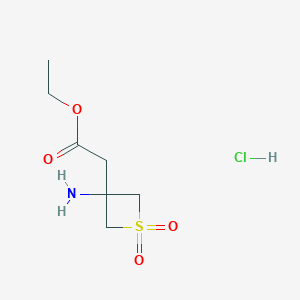
![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2936581.png)
![2-Ethyl-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2936583.png)
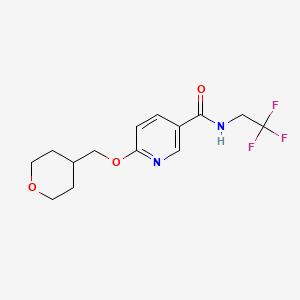

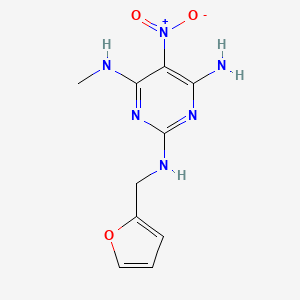

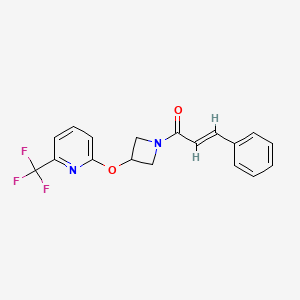
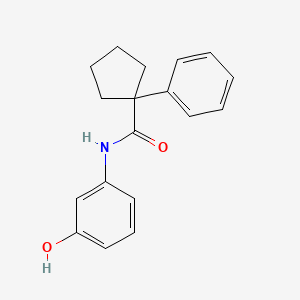
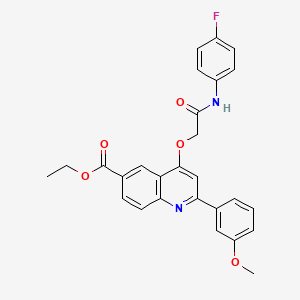
![{1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B2936592.png)
![N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide](/img/structure/B2936594.png)
![N-(1-cyanocyclopentyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2936598.png)
